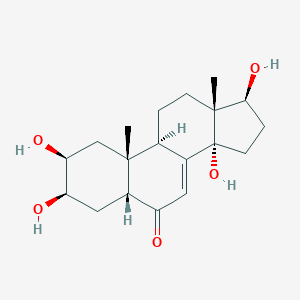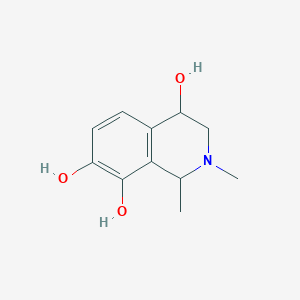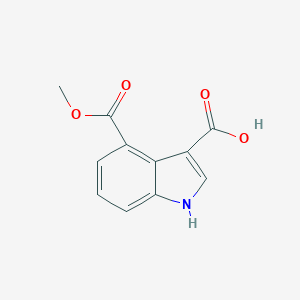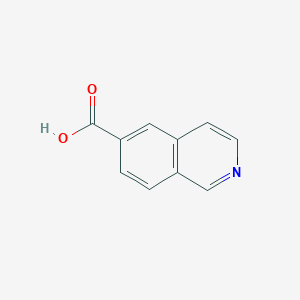
Isoquinoline-6-carboxylic acid
Descripción general
Descripción
Isoquinoline-6-carboxylic acid (IQ6C) is a heterocyclic aromatic compound that is widely used in the field of organic chemistry. It is a key intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. IQ6C is also used in the synthesis of various derivatives and analogues, which are important in the study of biological processes and drug development.
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoquinoline-6-carboxylic acid (I6CA) is a derivative of isoquinoline, a type of heterocyclic aromatic organic compound Isoquinolines have been known to interact with various biological targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .
Mode of Action
Isoquinolines, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of I6CA with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Isoquinoline derivatives are involved in various biochemical pathways. For instance, they are implicated in the biosynthesis of flavonoids and alkaloids . Isoquinolines can influence the “flavonoid biosynthetic pathway” and the "flavonoid and flavonol biosynthetic pathway" . Alkaloids, including indole alkaloids, pyridine alkaloids, imidazole alkaloids, and quinoline alkaloids, were significantly accumulated in old leaves, and a total of 29 genes were associated with these substances .
Pharmacokinetics
The physicochemical properties of i6ca, such as its solubility and stability, suggest that it may have good bioavailability . It is soluble in ethanol, dichloromethane, and chloroform, and slightly soluble in water . These properties could influence its absorption and distribution in the body.
Result of Action
Isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Propiedades
IUPAC Name |
isoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-1-2-9-6-11-4-3-7(9)5-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHADRJWVCICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622653 | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106778-43-2 | |
| Record name | 6-Isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106778-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the natural sources of Isoquinoline-6-carboxylic acid derivatives?
A1: Research indicates that certain fungi species, particularly those belonging to the Sepedonium genus, produce this compound derivatives. For instance, Sepedonium ampullosporum produces a novel compound named Ampullosine (3-methyl-isoquinoline-6-carboxylic acid) []. This compound is responsible for the characteristic yellow color of the culture fluid []. Other species within the Sepedonium genus also produce Ampullosine, though its presence varies [].
Q2: Has the synthesis of this compound derivatives been explored?
A3: Yes, researchers have developed synthetic routes for specific this compound derivatives. One study details the synthesis of (3(R,S),6S,11b(R,S))-1,3,4,6,7,11b-hexahydro-4-oxo-3-phthalimidopyrido[2,1-a]this compound, a conformationally restricted dipeptide mimetic of Val-Phe []. This synthesis involved an intramolecular electrophilic addition at the reactive bridgehead carbon []. This suggests potential for creating libraries of peptidomimetics using this scaffold.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


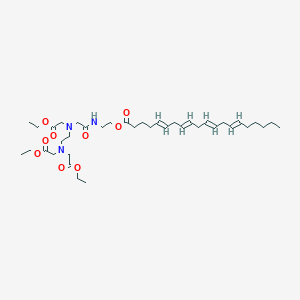
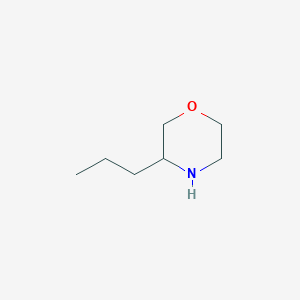

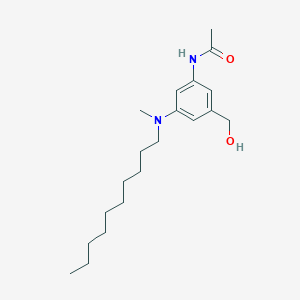
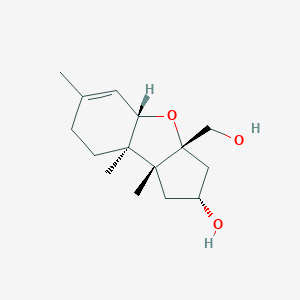

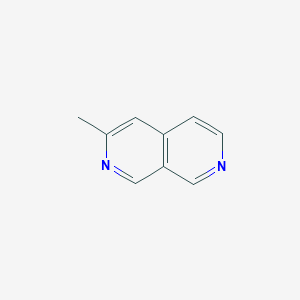
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)



